Product packaging for 4-Chlorophenyl phenyl phosphate(Cat. No.:CAS No. 59447-19-7)

4-Chlorophenyl phenyl phosphate

Cat. No.: B15464791
CAS No.: 59447-19-7
M. Wt: 283.62 g/mol
InChI Key: KLIQVCLTGXUPHY-UHFFFAOYSA-M
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Description

4-Chlorophenyl phenyl phosphate is a chemical compound of interest in organic and medicinal chemistry research, particularly for its potential role as a phosphorylating agent . Phenyl phosphate compounds are valuable tools for the transfer of a phosphate group to other molecules, such as alcohols, facilitating the synthesis of more complex phosphodiesters and nucleotides . This specific derivative, featuring a chlorophenyl group, may offer modified reactivity and selectivity useful in specialized synthetic pathways. Researchers utilize such compounds in the development of nucleotide analogs and in the study of enzymatic processes . The mechanism of action for this class of compounds involves an electrophilic attack on the phosphate center. The phenoxide leaving group is displaced by a nucleophile, typically an alcohol, resulting in the formation of a new phosphate ester bond . The properties of the substituents on the phenyl rings can be tuned to alter the compound's reactivity and solubility, making it a versatile reagent for chemical synthesis. Application Note: This product is intended for laboratory research purposes only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9ClO4P- B15464791 4-Chlorophenyl phenyl phosphate CAS No. 59447-19-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

59447-19-7

Molecular Formula

C12H9ClO4P-

Molecular Weight

283.62 g/mol

IUPAC Name

(4-chlorophenyl) phenyl phosphate

InChI

InChI=1S/C12H10ClO4P/c13-10-6-8-12(9-7-10)17-18(14,15)16-11-4-2-1-3-5-11/h1-9H,(H,14,15)/p-1

InChI Key

KLIQVCLTGXUPHY-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=C(C=C2)Cl

Origin of Product

United States

Reactivity and Mechanistic Investigations of 4 Chlorophenyl Phenyl Phosphate

Hydrolytic Stability and Degradation Kinetics of 4-Chlorophenyl Phenyl Phosphate (B84403)

The hydrolysis of 4-chlorophenyl phenyl phosphate, a process involving the cleavage of chemical bonds by water, is a key factor in its environmental persistence. researchgate.net The rate of this degradation is significantly influenced by pH and other environmental variables. thepharmajournal.comservice.gov.uk Generally, the hydrolysis of organophosphorus esters can proceed through neutral, acid-catalyzed, and base-catalyzed pathways. researchgate.netviu.ca

Acid-Catalyzed Hydrolysis Mechanisms and Rate Determination

Under acidic conditions, the hydrolysis of aryl phosphates can be accelerated. electronicsandbooks.com For some organophosphates, the reaction proceeds via the formation of a conjugate acid species, which then undergoes a bimolecular nucleophilic attack by water. thepharmajournal.commultistudiesjournal.com This A-2 type mechanism involves a rapid protonation step followed by a rate-determining attack of a water molecule. researchgate.net

Kinetic studies on related compounds, such as mono-4-chloro-3-methyl phenyl phosphate, have shown that the rate of acid-catalyzed hydrolysis increases with acid concentration up to a certain point, after which it may decrease due to reduced water activity. thepharmajournal.comwisdomlib.org The bimolecular nature of these reactions is often confirmed by analyzing Arrhenius parameters and various kinetic plots. thepharmajournal.commultistudiesjournal.comwisdomlib.org For instance, in the hydrolysis of mono-4-chloro-3-methyl phenyl phosphate, the reaction was found to be first order with respect to the monoester concentration. thepharmajournal.com

Table 1: Kinetic Data for Acid-Catalyzed Hydrolysis of a Related Mono-Pesticide thepharmajournal.com

HCl Concentration (mol dm⁻³) Observed Rate Constant (kₑ x 10⁻³ min⁻¹)
Normal Concentration at 4.0 72.65
Half Concentration at 4.0 72.12

Base-Catalyzed Hydrolysis Mechanisms and Kinetic Parameters

In alkaline environments, the hydrolysis of organophosphate esters is generally enhanced. service.gov.ukviu.ca Base-catalyzed hydrolysis typically favors cleavage of the P-O bond through a direct displacement mechanism, akin to an Sₙ2 reaction at the phosphorus center. viu.ca The rate of hydrolysis in basic conditions is often directly proportional to the hydroxide (B78521) ion concentration. nih.gov For triphenyl phosphate, a related compound, the half-life for hydrolysis is significantly shorter at higher pH values, indicating rapid degradation under alkaline conditions. service.gov.ukepa.gov

Neutral Hydrolysis Pathways and Environmental Relevance

Under neutral pH conditions (around pH 7), hydrolysis still occurs, although often at a slower rate compared to acidic or basic conditions. service.gov.ukviu.ca The hydrolysis of organophosphates in neutral aqueous solutions can proceed through a dissociative mechanism. chemrxiv.org The products of hydrolysis under neutral conditions are typically the corresponding di-ester derivatives. viu.ca The environmental relevance of neutral hydrolysis is significant as most natural water bodies have a pH in the neutral range. service.gov.uk The half-life of triphenyl phosphate at pH 7 has been reported to be around 19 days or longer. service.gov.ukepa.gov The degradation of these compounds in the environment is a critical factor in assessing their potential for persistence and bioaccumulation. service.gov.uk

Influence of Environmental Variables on Hydrolysis Rates

Several environmental factors can influence the rate of hydrolysis of this compound.

pH: As discussed, pH is a primary driver of hydrolysis rates, with faster degradation typically observed in both strongly acidic and alkaline conditions. thepharmajournal.comservice.gov.ukviu.ca

Temperature: An increase in temperature generally accelerates the rate of hydrolysis, as indicated by Arrhenius parameters determined in kinetic studies. thepharmajournal.commultistudiesjournal.com

Solvent Polarity: The polarity of the solvent can affect the stability of the transition state. For some organophosphate hydrolysis reactions, a decrease in solvent polarity has been observed to increase the reaction rate, suggesting the formation of a transition state where charge is dispersed. thepharmajournal.comallresearchjournal.com

Ionic Strength: The ionic strength of the medium can also play a role, with studies on related compounds showing that ionic interactions are significant in the chemical processes of acid-catalyzed reactions. thepharmajournal.comwisdomlib.org

Transesterification Reactions Involving this compound

Transesterification is another important reaction pathway for phosphate esters, involving the exchange of an alkoxy or aryloxy group. This process is particularly relevant in synthetic chemistry for the production of various phosphate esters. google.comepo.org

Nucleophilic Acyl Substitution Mechanisms at the Phosphorus Center

Transesterification reactions of phosphate esters proceed through a nucleophilic acyl substitution mechanism at the phosphorus center. libretexts.orgmasterorganicchemistry.comyoutube.com This reaction involves the attack of a nucleophile (an alcohol or phenol) on the electrophilic phosphorus atom of the phosphate group. masterorganicchemistry.comlibretexts.org

The general mechanism follows an addition-elimination pathway:

Nucleophilic Attack: The nucleophile attacks the carbonyl-like phosphorus atom, leading to the formation of a transient, high-energy pentavalent intermediate. libretexts.orgmasterorganicchemistry.com

Elimination: The intermediate then collapses, expelling the leaving group (in this case, a phenoxide or substituted phenoxide). libretexts.orgmasterorganicchemistry.com

The reactivity of carboxylic acid derivatives, including phosphate esters, towards nucleophilic acyl substitution is influenced by the nature of the leaving group. libretexts.orgyoutube.com Weaker bases are better leaving groups, which makes the phenoxide group a moderately good leaving group in these reactions. libretexts.org The reaction can be catalyzed by either acids or bases. Acid catalysis involves protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom. libretexts.org Base catalysis, on the other hand, typically involves deprotonation of the incoming nucleophile to increase its nucleophilicity.

Catalysis in Transesterification Processes

While not a conventional catalyst in the traditional sense, this compound, as a triaryl phosphate, can participate in and facilitate transesterification reactions, particularly at elevated temperatures. This reactivity is inherent to the phosphate triester functional group itself. In polymeric systems cross-linked by phosphate triesters, these linkages can undergo dynamic exchange reactions with hydroxyl-containing species without the need for an external catalyst. This process involves the nucleophilic attack of an alcohol on the phosphorus center, leading to the cleavage of a P-O-aryl bond and the formation of a new phosphate ester. The reaction proceeds through a pentacoordinate intermediate or transition state. The presence of both a phenyl and a 4-chlorophenyl group influences the reaction, as the relative leaving group ability of phenoxide versus 4-chlorophenoxide will affect the equilibrium and rate of the exchange. This intrinsic reactivity allows such phosphate esters to act as dynamic cross-linkers in vitrimers, where the network topology can be rearranged upon thermal stimulus.

Phosphorylation Reactivity of this compound

The primary reactivity of this compound in organic synthesis is its function as a phosphorylating agent, where it transfers a phosphate group to a nucleophilic substrate.

Role as a Phosphorylating Agent in Organic Synthesis

This compound serves as a bifunctional phosphorylating agent. The phosphorus atom is electrophilic and susceptible to nucleophilic attack. In this role, the compound reacts with nucleophiles, such as alcohols or amines, to transfer either a (4-chlorophenyl)phosphoryl or a phenylphosphoryl group, depending on which phenoxide acts as the leaving group. The presence of the electron-withdrawing chlorine atom on one of the phenyl rings makes the 4-chlorophenoxide a better leaving group than the unsubstituted phenoxide. This differential reactivity is a key feature exploited in synthetic strategies.

The general mechanism involves the activation of the phosphate, often with a coupling agent in peptide or oligonucleotide synthesis, followed by attack from a nucleophile (e.g., a 5'-hydroxyl group of a nucleoside). This forms a new phosphorylated product and releases a phenoxide leaving group. Organophosphates are fundamental reagents in the synthesis of biologically important molecules and their analogs. thepharmajournal.com The formation of pentacoordinate phosphorus intermediates is considered a crucial step in these phosphorylation and dephosphorylation pathways, mirroring processes in biological systems. nih.gov

Substrate Scope and Selectivity in Phosphorylation Reactions

The utility of this compound as a phosphorylating agent extends to a variety of nucleophilic substrates. The selectivity of the reaction is dictated by the relative stability of the potential leaving groups and the reaction conditions.

Substrate Scope: The substrates that can be phosphorylated by aryl phosphates like this compound are diverse and primarily include:

Alcohols: Primary and secondary alcohols can be phosphorylated to form the corresponding alkyl aryl phosphates. This is a foundational reaction for creating phosphate esters.

Amines: Primary and secondary amines can react to form phosphoramidates.

Nucleosides: The hydroxyl groups of nucleosides are key targets for phosphorylation in the synthesis of nucleotides and oligonucleotides.

Carboxylic Acids: Reaction with carboxylic acids can lead to the formation of acyl phosphates, which are activated intermediates for further transformations.

The table below summarizes the potential substrate classes and the types of products formed.

Substrate ClassRepresentative Substrate (R-NuH)Product Type (R-Nu-P(O)(OAr)(OAr'))
Primary AlcoholsEthanol (B145695) (R-OH)Ethyl (4-chlorophenyl) phenyl phosphate
Secondary AlcoholsIsopropanol (R-OH)Isopropyl (4-chlorophenyl) phenyl phosphate
AminesAniline (R-NH₂)N-Phenylphosphoramidic acid (4-chlorophenyl) phenyl ester
NucleosidesThymidine5'-O-((4-chlorophenyl)(phenyl)phosphoryl)thymidine

Selectivity: In the phosphorylation reaction using this compound, there are two potential leaving groups: phenoxide (PhO⁻) and 4-chlorophenoxide (4-ClPhO⁻). The 4-chlorophenoxy group is generally a better leaving group due to the electron-withdrawing nature of the chlorine atom, which stabilizes the resulting negative charge on the phenoxide ion. Consequently, in a kinetically controlled reaction with a nucleophile, the preferential cleavage of the P-O-(C₆H₄Cl) bond is expected, leading to the transfer of the phenylphosphoryl group. However, the selectivity can be influenced by steric factors of the nucleophile and the specific reaction conditions employed.

Oxidative and Reductive Transformations of this compound

Detailed studies focusing specifically on the electrochemical oxidation or reduction of this compound are not extensively documented in the reviewed literature. Generally, the phosphate ester moiety is chemically stable and not readily susceptible to mild oxidation or reduction. The P=O bond is highly polarized and stable.

The aromatic rings, however, could potentially undergo transformation under harsh conditions. The phenyl group is typically resistant to oxidation. The 4-chlorophenyl group is also relatively stable, but cleavage of the C-Cl bond would require potent reductive conditions (e.g., catalytic hydrogenation with a noble metal catalyst or dissolving metal reduction), which might also affect the phosphate ester linkages.

Thermal oxidative degradation, which combines high temperatures with an oxidizing atmosphere, will lead to decomposition rather than a controlled transformation. nih.gov For triaryl phosphates, this process typically proceeds via cleavage of the ester bonds. nih.govnih.gov

Thermal Decomposition Pathways and Analysis of Byproducts

The thermal stability of aryl phosphates is generally high, but they will decompose at elevated temperatures. semanticscholar.orgresearchgate.net The decomposition pathways are complex and depend on the atmosphere (inert vs. oxidative) and the presence of other materials. researchgate.net For triaryl phosphates like this compound, the primary decomposition mechanism involves the cleavage of the P-O-aryl ester bonds. nih.govsemanticscholar.orgresearchgate.net

Decomposition Pathways:

Homolytic Cleavage: At high temperatures, the P-O bond can break homolytically to produce a phosphoryl radical and an aryloxy radical. These highly reactive species can then initiate a cascade of further reactions, including polymerization and char formation.

Hydrolytic Cleavage: If moisture is present, hydrolysis is a significant pathway, even at lower temperatures. This leads to the formation of diaryl hydrogen phosphates and the corresponding phenols (phenol and 4-chlorophenol). thepharmajournal.comelectronicsandbooks.com

Rearrangement and Condensation: The initial decomposition products can undergo further reactions. For instance, diaryl hydrogen phosphates can condense at high temperatures to form pyrophosphate structures and water. These processes contribute to the formation of a polyphosphoric acid-like char, which is a key aspect of their function as flame retardants. nih.gov

Analysis of Byproducts: The thermal decomposition of this compound is expected to yield a mixture of products derived from its constituent parts. Based on studies of similar aryl phosphates, the following byproducts can be anticipated. nih.govresearchgate.net

Byproduct CategoryPotential ByproductOrigin
Phenolic CompoundsPhenol (B47542)Cleavage of the P-O-phenyl bond
4-Chlorophenol (B41353)Cleavage of the P-O-(4-chlorophenyl) bond
Phosphorus CompoundsPhenyl dihydrogen phosphateHydrolysis
4-Chlorophenyl dihydrogen phosphateHydrolysis
Diphenyl hydrogen phosphatePartial hydrolysis/decomposition
Bis(4-chlorophenyl) hydrogen phosphatePartial hydrolysis/decomposition
Phenyl (4-chlorophenyl) hydrogen phosphatePartial hydrolysis/decomposition
Phosphoric Acid / Polyphosphoric acidsExtensive decomposition and condensation
Volatile OrganicsBenzeneSecondary decomposition of phenyl radical
ChlorobenzeneSecondary decomposition of 4-chlorophenyl radical

Structural Elucidation, Spectroscopic Characterization, and Theoretical Investigations of 4 Chlorophenyl Phenyl Phosphate

Advanced Spectroscopic Characterization of 4-Chlorophenyl Phenyl Phosphate (B84403)

Spectroscopic techniques are fundamental to elucidating the structure of 4-chlorophenyl phenyl phosphate, providing insights into its chemical environment, functional groups, and molecular framework.

NMR spectroscopy is a powerful tool for probing the atomic-level structure of molecules. For this compound, ¹H, ¹³C, and ³¹P NMR spectra would provide definitive structural information.

³¹P NMR: The phosphorus-31 nucleus is highly sensitive for NMR analysis. oxinst.com In phosphate esters, the ³¹P chemical shift is indicative of the electronic environment around the phosphorus atom. For triphenyl phosphate, the ³¹P signal appears at approximately -18 ppm. spectrabase.com The introduction of an electron-withdrawing chloro group on one of the phenyl rings is expected to deshield the phosphorus nucleus, causing a downfield shift. Therefore, the ³¹P chemical shift for this compound is predicted to be slightly downfield (less negative) compared to triphenyl phosphate.

¹H NMR: The proton NMR spectrum would show distinct signals for the two different aromatic rings.

Phenyl Group: The protons of the unsubstituted phenyl ring would appear as complex multiplets in the aromatic region, typically between 7.2 and 7.4 ppm. chemicalbook.com

4-Chlorophenyl Group: The protons on this ring constitute an AA'BB' spin system due to symmetry, appearing as two distinct doublets (or complex multiplets) in the aromatic region. The protons ortho to the chlorine atom would be expected around 7.4 ppm, while those meta to the chlorine (and ortho to the phosphate group) would appear at a slightly different shift.

¹³C NMR: The carbon-13 NMR spectrum would provide detailed information about the carbon skeleton.

Phenyl Group: Four signals would be expected for the phenyl ring: the ipso-carbon (C-O), two signals for the ortho and meta carbons, and one for the para carbon.

4-Chlorophenyl Group: This ring would also show four distinct signals. The carbon atom bonded to the chlorine (C-Cl) would be significantly shifted, typically appearing around 130-135 ppm. The other carbons (ipso, ortho, meta) would also have characteristic shifts.

C-P Coupling: An important feature would be the presence of coupling between the phosphorus and carbon atoms (J-coupling). The ipso-carbons (C-O) would show the largest coupling constant (²JPC), while smaller couplings would be observed for the ortho (³JPC) and meta (⁴JPC) carbons. blogspot.com

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

NucleusPredicted Chemical Shift (ppm)Key Features and Interpretation
³¹P-18 to -20Single peak, slightly downfield from triphenyl phosphate due to the electron-withdrawing Cl group.
¹H (Phenyl)7.20-7.40Multiplets corresponding to ortho, meta, and para protons.
¹H (4-Chlorophenyl)7.25-7.50Two doublets (AA'BB' system) for protons ortho and meta to the phosphate group.
¹³C (C-O, Phenyl)~150 (d, ²JPC ≈ 7 Hz)Ipso-carbon of the phenyl ring, split into a doublet by phosphorus.
¹³C (C-O, 4-Chlorophenyl)~149 (d, ²JPC ≈ 7 Hz)Ipso-carbon of the chlorophenyl ring, showing a similar doublet splitting.
¹³C (C-Cl, 4-Chlorophenyl)~134Carbon atom directly attached to chlorine.

P=O Stretching: A very strong and characteristic absorption band for the phosphoryl group (P=O) is expected in the IR spectrum, typically in the range of 1310-1290 cm⁻¹. researchgate.netusc.edu

P-O-C Stretching: The asymmetric and symmetric stretching vibrations of the P-O-C (aryl) linkages give rise to strong bands. The asymmetric stretch is typically found around 1240-1160 cm⁻¹, while the symmetric stretch appears in the 1050-950 cm⁻¹ region. researchgate.net

Aromatic Ring Vibrations:

C=C Stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the phenyl rings. usc.edu

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of weaker bands above 3000 cm⁻¹. usc.edu

C-H Bending: Out-of-plane C-H bending vibrations are observed in the 900-675 cm⁻¹ range and are diagnostic of the substitution pattern on the aromatic rings.

C-Cl Stretching: The C-Cl stretching vibration for a chlorophenyl group typically gives a strong band in the 1100-1080 cm⁻¹ region.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium-Weak
P=O Stretch1310-1290Very Strong
Aromatic C=C Stretch1600, 1590, 1490, 1450Strong-Medium
P-O-C Asymmetric Stretch1240-1160Strong
C-Cl Stretch1100-1080Strong
P-O-C Symmetric Stretch1050-950Strong
Aromatic C-H Out-of-Plane Bend900-675Strong

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pathways of a molecule upon ionization. For this compound (C₁₂H₁₀ClO₄P), the exact mass is approximately 284.00 g/mol .

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). The fragmentation of aryl phosphate esters typically proceeds through characteristic pathways:

Cleavage of P-O Bonds: The primary fragmentation would involve the loss of the phenoxy (•OC₆H₅) or the 4-chlorophenoxy (•OC₆H₄Cl) radicals, leading to significant fragment ions.

Rearrangements: Rearrangement reactions are common, potentially leading to the formation of ions corresponding to diphenyl ether or chlorodiphenyl ether structures after the elimination of a phosphate-related fragment.

Loss of Small Molecules: Subsequent fragmentation could involve the loss of small, stable molecules like CO or HPO₂.

Crystal Structure Analysis of this compound and Related Phosphate Esters

While a specific crystal structure for this compound is not available in the consulted literature, the solid-state structure can be reliably predicted by examining closely related compounds, such as tris(4-chlorophenyl) phosphate, for which detailed X-ray diffraction data exists. nih.govresearchgate.net

For the related tris(4-chlorophenyl) phosphate, crystallographic studies reveal key structural features that would be analogous in this compound nih.govresearchgate.net:

Coordination Geometry: The phosphorus atom is at the center of a distorted tetrahedron.

Bond Lengths: The P=O double bond is significantly shorter (approx. 1.45 Å) than the P-O single bonds (approx. 1.57-1.58 Å). nih.gov The C-Cl bond length is typically around 1.74 Å. nih.gov

Bond Angles: The O-P-O bond angles vary, with the angles involving the double-bonded oxygen (O=P-O) being larger (around 115-118°) than the single-bond angles (O-P-O), which are closer to 101-105°. nih.gov

Conformation: The aryl groups are arranged in a propeller-like fashion around the central phosphate core. The orientation of these rings is defined by the C-O-P-O torsion angles.

Table 3: Key Crystallographic Parameters for Tris(4-chlorophenyl) phosphate nih.govresearchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
P=O Bond Length1.451 Å
P-O Bond Length Range1.568–1.581 Å
C-Cl Bond Length Range1.739–1.742 Å
O-P-O Angle Range101.50–118.37°

The way molecules pack in a crystal lattice is determined by a network of non-covalent intermolecular interactions. In the crystal structure of tris(4-chlorophenyl) phosphate, these interactions include:

C-H···O Hydrogen Bonds: Weak hydrogen bonds are observed where hydrogen atoms from the aromatic rings interact with the highly electronegative phosphoryl oxygen (P=O). These interactions link individual molecules into sheets or other supramolecular architectures. nih.govresearchgate.net

π-Stacking Interactions: The planar aromatic rings can stack on top of each other. In tris(4-chlorophenyl) phosphate, π-stacking is observed with intercentroid distances of approximately 3.75 Å, which contributes to the stabilization of the crystal packing. iucr.org

It is highly probable that the crystal structure of this compound would be stabilized by a similar combination of C-H···O hydrogen bonds and π-π stacking interactions between the phenyl and 4-chlorophenyl rings of adjacent molecules.

Computational Chemistry and Theoretical Modeling of this compound

Computational chemistry provides powerful tools for investigating the structural, electronic, and dynamic properties of molecules like this compound at an atomic level. Theoretical modeling complements experimental data, offering insights into aspects of the molecule that are difficult to probe through empirical methods alone. Techniques ranging from quantum chemical calculations to molecular dynamics simulations allow for a detailed exploration of the molecule's behavior.

Quantum chemical calculations are fundamental to understanding the electronic characteristics and geometric structure of this compound. Density Functional Theory (DFT) is a widely used method for this purpose, offering a balance between computational cost and accuracy. researchgate.netnih.gov The B3LYP hybrid functional is particularly common for geometry optimization and electronic property analysis of organic and organophosphorus compounds. researchgate.netnih.govgoogle.com

These calculations begin with the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. researchgate.net This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, theoretical calculations would define the precise spatial arrangement of the phenyl and 4-chlorophenyl rings relative to the central phosphate group.

Once the geometry is optimized, a variety of electronic properties can be calculated. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and stability. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. researchgate.net These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other chemical species. For this compound, the phosphoryl oxygen is expected to be a region of high electron density, while the phosphorus atom and aromatic protons would be more electron-deficient.

Table 1: Predicted Geometrical Parameters for this compound from DFT/B3LYP Calculations Note: These values are representative and based on typical bond lengths and angles for similar organophosphate structures calculated at the B3LYP level. Actual values may vary based on the specific basis set and computational model used.

ParameterBond/AnglePredicted Value
Bond Length (Å)P=O1.45 - 1.48
P-O (ester)1.58 - 1.62
C-O (ester)1.39 - 1.42
C-Cl1.74 - 1.76
Bond Angle (°)O=P-O115 - 119
O-P-O101 - 106
P-O-C118 - 122

Table 2: Predicted Electronic Properties for this compound from DFT/B3LYP Calculations Note: These are typical energy ranges for diaryl phosphate compounds.

PropertyPredicted Value (eV)Significance
HOMO Energy-7.0 to -6.5Relates to electron-donating ability
LUMO Energy-1.5 to -1.0Relates to electron-accepting ability
HOMO-LUMO Gap (ΔE)5.0 to 6.0Indicator of chemical stability and reactivity

Due to the rotational freedom around the P-O and C-O single bonds, this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule and the energy barriers between them. doi.org This is achieved by mapping the potential energy surface (PES), a conceptual landscape where the potential energy of the system is plotted against its geometric parameters. libretexts.orgwikipedia.orglibretexts.org

Computational methods are used to systematically vary key dihedral angles—such as the C-O-P-O and O-P-O-C angles—and calculate the corresponding energy at each point. researchgate.net This process generates a PES map that reveals energy minima, which correspond to stable conformers, and saddle points, which represent the transition states between these conformers. libretexts.orgyoutube.com The relative energies of the minima indicate the population of each conformer at thermal equilibrium.

For diaryl phosphates, the orientation of the two aryl groups with respect to the phosphoryl (P=O) group is a primary determinant of conformational preference. The phenyl and 4-chlorophenyl rings can adopt various orientations, leading to a complex energy landscape. Understanding this landscape is crucial, as the molecule's conformation can significantly influence its physical properties and biological activity.

Table 3: Hypothetical Relative Energies of this compound Conformers Note: The energies are relative to the most stable conformer (Conformer A), which is set to 0.00 kJ/mol. These values are illustrative of a typical conformational analysis.

ConformerDescription of OrientationRelative Energy (ΔE, kJ/mol)
Conformer ALowest energy state0.00
Conformer BRotation around P-O(phenyl) bond+5.2
Conformer CRotation around P-O(chlorophenyl) bond+8.5
Transition State (A↔B)Energy barrier between A and B+15.7

One of the significant applications of quantum chemical calculations is the prediction of spectroscopic parameters, which can be directly compared with experimental data from techniques like Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. scispace.comsemanticscholar.org

Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the harmonic vibrational frequencies of a molecule. nih.gov These theoretical frequencies correspond to the fundamental vibrational modes, such as the stretching and bending of bonds (e.g., P=O stretch, P-O-C stretch, C-Cl stretch). Although the calculated frequencies are often systematically higher than experimental values, they can be corrected using a scaling factor to achieve good agreement. nih.gov This allows for the confident assignment of peaks in experimental IR and Raman spectra. scispace.com

NMR Spectroscopy: The prediction of NMR chemical shifts is another powerful capability of computational chemistry. semanticscholar.org The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. nih.govrsc.orggaussian.comyoutube.com The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane for ¹H and ¹³C, or phosphoric acid for ³¹P). acs.orgacs.org These predictions are invaluable for assigning complex spectra and confirming molecular structures.

Table 4: Predicted vs. Typical Experimental Spectroscopic Data for this compound Note: Predicted values are derived from DFT calculations and may require scaling. Experimental ranges are typical for the specified functional groups.

SpectroscopyParameterFunctional GroupPredicted ValueTypical Experimental Range
IR (cm⁻¹)ν(P=O)Phosphoryl stretch~1310-13301290-1315 cm⁻¹
ν(P-O-C)Aryl phosphate stretch~1200-12201185-1240 cm⁻¹
ν(C-Cl)Aryl-Cl stretch~1080-11001085-1095 cm⁻¹
NMR (ppm)δ(³¹P)Phosphate-10 to -15-10 to -18 ppm
δ(¹³C)C-Cl (Chlorophenyl)~133-136132-137 ppm
δ(¹H)Aromatic (ortho to Cl)~7.3-7.57.2-7.5 ppm

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, using a set of parameters known as a force field to describe the potential energy of the system. j-octa.comnih.govwikipedia.org

For this compound, MD simulations can be used to study several aspects:

Conformational Dynamics: Simulations can track the transitions between different stable conformations in solution, revealing the flexibility of the molecule and the timescales of these changes.

Solvation Effects: By explicitly including solvent molecules (e.g., water) in the simulation box, MD can model how the solvent structure around the molecule influences its conformation and dynamics. frontiersin.org

Intermolecular Interactions: MD is a powerful tool for studying how the molecule interacts with other molecules, such as biological macromolecules or surfaces. frontiersin.orgmdpi.com For instance, simulations could explore the binding of this compound to an enzyme active site. mdpi.comnih.gov

Force fields like AMBER, CHARMM, and OPLS are widely used for biomolecular simulations and include parameters for phosphate groups, which can be adapted or refined for specific molecules like this compound. researchgate.netumich.edu The results from MD simulations provide a bridge between the static, single-molecule picture from quantum mechanics and the macroscopic properties of the substance in a condensed phase.

Synthesis and Investigation of Derivatives and Analogues of 4 Chlorophenyl Phenyl Phosphate

Design and Synthesis of Substituted Aryl and Alkyl Analogues

The synthesis of substituted aryl and alkyl analogues of 4-chlorophenyl phenyl phosphate (B84403) allows for a systematic investigation of structure-activity relationships. Modifications to the aromatic rings and the introduction of chirality have been key areas of focus.

Modification of Aromatic Ring Substituents

The introduction of various substituents on the aromatic rings of 4-chlorophenyl phenyl phosphate can significantly alter its electronic and steric properties. A general and effective method for the synthesis of triaryl phosphates, which can be adapted for creating substituted analogues, involves the reaction of a substituted phenol (B47542) with phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

For instance, the synthesis of tris(4-chlorophenyl) phosphate, a symmetric analogue, was achieved by reacting para-chlorophenol with PCl₅. This reaction, while aiming for a pentacoordinate oxyphosphorane, yielded the trisubstituted phosphate ester as a hydrolysis by-product nih.gov. This method highlights a viable route to introduce substituted phenyl groups onto the phosphate core. The general reaction is as follows:

3 ArOH + POCl₃ → (ArO)₃PO + 3 HCl

Where "Ar" represents a substituted or unsubstituted aryl group. By using a mixture of 4-chlorophenol (B41353) and another substituted phenol, unsymmetrical diaryl phosphates can be synthesized.

Table 1: Synthesis of Substituted Aryl Phosphate Esters

Starting Phenol(s)ReagentProductReference
p-ChlorophenolPCl₅Tris(4-chlorophenyl) phosphate nih.gov

This approach allows for the preparation of a library of analogues with varying electronic properties, from electron-donating to electron-withdrawing groups, on the phenyl rings. The characterization of these compounds, often involving NMR and X-ray crystallography, provides insights into the influence of substituents on the molecular structure and, consequently, its chemical reactivity and physical properties nih.gov.

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality into phosphate esters can lead to compounds with specific biological activities or applications in asymmetric catalysis. The synthesis of P-chiral organophosphorus compounds is a challenging yet rewarding endeavor. A common strategy involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated to control the stereochemical outcome of a reaction.

General approaches to the asymmetric synthesis of P-stereogenic centers often rely on the resolution of racemic mixtures or the use of stoichiometric chiral auxiliaries nih.gov. For example, chiral alcohols like TADDOL and BINOL can be attached to the phosphorus atom to serve as chiral auxiliaries in reactions with various electrophiles rsc.org. While specific examples for the stereoselective synthesis of chiral analogues of this compound are not abundant in the literature, the general principles can be applied.

A promising method involves the dynamic kinetic asymmetric transformation (DKAT) using a chiral nucleophilic catalyst. In this approach, a racemic H-phosphinate can be coupled with a nucleophilic alcohol in the presence of a halogenating agent and a chiral catalyst to produce chiral phosphonate (B1237965) products with modest enantioselectivity nih.gov.

Table 2: General Strategies for Stereoselective Synthesis of P-Chiral Phosphorus Compounds

MethodChiral SourceKey FeaturesReference
Chiral AuxiliaryTADDOL, BINOLStoichiometric use of a recoverable chiral group. rsc.org
Asymmetric CatalysisChiral Nucleophilic CatalystCatalytic amount of a chiral substance for DKAT. nih.gov

These methodologies provide a framework for the future design and synthesis of enantiomerically enriched analogues of this compound, which could be valuable as probes in biological systems or as chiral ligands in catalysis researchgate.netnih.gov.

Heterocyclic Analogues Incorporating 4-Chlorophenyl Phosphate Moieties

The incorporation of heterocyclic rings into the structure of this compound can introduce novel biological activities and physicochemical properties. While direct heterocyclic analogues of this compound are not extensively documented, the synthesis of various heterocyclic compounds containing the 4-chlorophenyl moiety provides a basis for designing such molecules.

For example, a variety of heterocyclic compounds, such as those with pyrazole (B372694), isoxazole, and pyrrole (B145914) rings, have been synthesized with a 4-chlorophenyl substituent. These syntheses often involve multi-step reactions starting from precursors containing the 4-chlorophenyl group. The strategic connection of a phosphate group to these heterocyclic systems could lead to a new class of analogues.

Table 3: Examples of Heterocyclic Scaffolds with a 4-Chlorophenyl Substituent

Heterocyclic CoreSynthetic Precursor(s)Potential for Phosphate Incorporation
PyrazoleChalcones derived from 4-chloroacetophenoneFunctionalization of the pyrazole ring or other substituents with a phosphate group.
IsoxazoleChalcones derived from 4-chloroacetophenoneIntroduction of a phosphate moiety on the aromatic rings.
Pyrrol-3-one4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-oneAttachment of a phosphate group to the phenyl or thiophene (B33073) rings.

The synthesis of these heterocyclic systems often involves cyclization reactions of appropriately functionalized precursors. The resulting heterocyclic structures offer diverse geometries and electronic properties compared to the parent aryl phosphate, potentially leading to new applications.

Polymer-Bound and Solid-Supported Derivatives for Advanced Applications

The immobilization of this compound and its derivatives on solid supports offers significant advantages, including ease of purification, potential for recycling, and application in high-throughput screening and flow chemistry. While specific examples of polymer-bound this compound are scarce, the general strategies for immobilizing organophosphorus compounds are well-established.

One approach involves the use of polymer-supported reagents in the synthesis of phosphate esters. For instance, polymer-supported triphenylphosphine (B44618) has been widely used in various organic transformations, demonstrating the feasibility of attaching phosphorus-containing moieties to a polymer backbone nih.govrsc.orgsemanticscholar.org.

Another relevant area is the synthesis of phosphate-based porous organic polymers (POPs). These materials are created by the copolymerization of a phosphate-containing monomer with a cross-linking agent. For example, novel POPs have been synthesized through a Friedel-Crafts reaction using diphenyl phosphate and a suitable aromatic cross-linker researchgate.net. These polymers exhibit high surface areas and can be functionalized for specific applications, such as the removal of contaminants from water.

Table 4: Strategies for Solid-Supported Phosphate Derivatives

Support TypeImmobilization StrategyPotential ApplicationReference
Polystyrene ResinAttachment of a phosphine (B1218219) or phosphate linkerSolid-phase synthesis, catalysis nih.gov
Porous Organic PolymerCopolymerization with a phosphate monomerAdsorption, catalysis, drug delivery researchgate.net

The development of solid-supported derivatives of this compound could lead to robust and recyclable catalysts or scavengers. The porous nature of POPs could also be exploited for controlled release applications or as a stationary phase in chromatography.

Advanced Applications of 4 Chlorophenyl Phenyl Phosphate in Chemical Science and Technology Excluding Clinical/human

Function as a Chemical Intermediate in Complex Organic Synthesis

4-Chlorophenyl phenyl phosphate (B84403) serves as a versatile intermediate in the intricate field of organic synthesis. Its unique structure, featuring both a chlorinated phenyl ring and a phosphate ester group, allows for its participation in a variety of chemical reactions, making it a valuable building block for more complex molecules.

Precursor in Specialty Chemical Production

The compound is a key starting material in the synthesis of various specialty chemicals. For instance, it is utilized in the production of para-chlorophenol through a process that involves the chlorination of triphenyl phosphate, which is derived from phenol (B47542). google.com This method highlights the role of 4-chlorophenyl phenyl phosphate as a crucial intermediate in transforming a common chemical like phenol into a more specialized derivative. google.com

Furthermore, its structural motif is found within more complex molecules, indicating its use as a precursor. For example, the synthesis of certain pyrimidine (B1678525) derivatives involves intermediates that incorporate the 4-chlorophenyl group, suggesting a pathway where this compound or a related structure could be a starting point.

Reagent for Specific Organic Transformations

As a reagent, this compound can be involved in phosphorylation reactions, where it introduces a phosphate group into other organic molecules. This is a fundamental transformation in organic chemistry with applications in the synthesis of a wide array of compounds. The presence of the chloro- and phenyl- substituents can influence the reactivity and selectivity of these phosphorylation reactions.

The compound can also be implicated in cross-coupling reactions. For instance, palladium-catalyzed reactions are common in forming carbon-carbon and carbon-heteroatom bonds. While direct examples involving this compound are not abundant in readily available literature, the principles of such reactions are well-established for similar aryl phosphates. For example, related compounds like 4-chlorophenyl trifluoromethanesulfonate (B1224126) are used in palladium-catalyzed coupling reactions to form new carbon-sulfur bonds. orgsyn.org This suggests the potential for this compound to act as a reagent in similar transformations, where the phosphate group would serve as a leaving group.

The synthesis of various compounds, such as 4-chlorobenzophenone, involves reagents like potassium phosphate and various catalysts, underscoring the importance of phosphate-containing compounds in facilitating complex organic reactions. chemicalbook.com

Research in Materials Science and Polymer Chemistry

The distinct chemical properties of this compound have led to its investigation in the fields of materials science and polymer chemistry. Its incorporation into larger systems can significantly alter their physical and chemical characteristics.

Incorporation into Polymeric Systems for Property Modification

Research has explored the use of phosphate-based porous organic polymers (POPs) for various applications. researchgate.net While not directly mentioning this compound, the synthesis of these POPs using precursors like diphenyl phosphate demonstrates the principle of incorporating phosphate esters into polymer backbones. researchgate.net The introduction of a chlorinated phenyl group, as in this compound, could further tailor the properties of such polymers, potentially enhancing their thermal stability or modifying their surface chemistry.

The synthesis of ion-selective membranes for sensors is another area where related compounds are used. For instance, potassium tetrakis(4-chlorophenyl) borate (B1201080) is a component in polyvinyl chloride-based membranes for detecting potassium and calcium ions. acs.orgacs.org This highlights the role of the 4-chlorophenyl group in modifying the properties of polymeric films for specific technological applications. acs.orgacs.org

Investigation of Flame Retardancy Mechanisms in Non-Biological Materials

Phosphorus-based compounds, including phosphate esters, are widely recognized as effective flame retardants for a variety of polymeric materials. nih.govd-nb.infoalfa-chemistry.com Their mechanism of action is multifaceted and can occur in both the condensed phase and the gas phase. nih.govd-nb.info

In the condensed phase, upon heating, phosphate esters can decompose to form phosphoric acid, which then promotes the charring of the polymer. alfa-chemistry.com This char layer acts as a physical barrier, insulating the underlying material from the heat of the flame and limiting the release of flammable volatile compounds. alfa-chemistry.com The presence of the chlorine atom in this compound could potentially enhance this effect through synergistic interactions.

The following table summarizes the general mechanisms of phosphorus-based flame retardants:

PhaseMechanismDescription
CondensedChar FormationDecomposes to form a protective char layer that insulates the material and reduces the release of flammable volatiles. alfa-chemistry.com
GasRadical ScavengingReleases phosphorus-containing radicals that interrupt the combustion chain reactions in the flame. alfa-chemistry.com

Role as a Plasticizer in Polymer Formulations Research

Phosphate esters are known to function as plasticizers, which are additives used to increase the flexibility and processability of polymers. alfa-chemistry.com They achieve this by embedding themselves between the polymer chains, reducing intermolecular forces and lowering the glass transition temperature.

Phosphate ester flame retardants often provide the dual benefit of both flame retardancy and plasticization. alfa-chemistry.com Research into various phosphate esters has shown their ability to improve the flow and molding characteristics of plastics. alfa-chemistry.com While specific studies on this compound as a primary plasticizer are not extensively documented in the provided search results, its chemical structure is consistent with that of other phosphate ester plasticizers. The presence of the aryl groups would influence its compatibility with different polymer systems.

Catalytic Applications and Organocatalysis Research

While direct evidence for the use of this compound as a primary catalyst in organocatalysis is not extensively documented in publicly available literature, the broader class of organophosphate esters is integral to various catalytic processes. Research into related compounds and reactions provides a framework for understanding the potential catalytic relevance of this compound.

Organophosphorus compounds, particularly phosphine (B1218219) oxides, are known to be involved in catalysis. combiphos.com For instance, patents describe processes for preparing alkyl phenyl phosphates from dichloromonophenyl phosphate and/or monochlorodiphenyl phosphate by reacting them with an aliphatic alcohol in the presence of a Lewis acid catalyst. googleapis.com One such process details the preparation of dialkyl monophenyl phosphate and monoalkyl diphenyl phosphate, highlighting the role of catalysts like magnesium chloride in the synthesis of these phosphate esters. googleapis.com Another patented method for producing triphenyl phosphate involves the reaction of phenol with phosphorus oxychloride in the presence of a metal catalyst. google.com

These examples suggest that while this compound may not be a catalyst itself, it is likely synthesized through catalyzed reactions. The phosphorus center in organophosphate esters can act as a Lewis base, and the substituents on the phenyl rings can influence the electronic properties and, therefore, the reactivity and potential for catalytic involvement in specific reactions. Further research is needed to explore the direct organocatalytic applications of this compound.

Research into Pesticidal and Biocidal Activity in Non-Human, Agricultural, and Environmental Contexts

The structural features of this compound, particularly the presence of a chlorophenyl group and a phosphate ester moiety, suggest potential for biocidal activity. Organophosphates and chlorinated aromatic compounds are well-established classes of pesticides.

Insecticidal Activity Studies in Target Pests

Direct studies on the insecticidal activity of this compound are not readily found in the reviewed literature. However, the broader class of organophosphate esters is well-known for its insecticidal properties, primarily through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects.

A related compound, 4-chlorophenyl-N-methylcarbamate, which also contains a 4-chlorophenyl group, is a known insecticide that acts as a cholinesterase inhibitor. nih.gov While this compound is a carbamate (B1207046) and not a phosphate, the presence of the chlorophenyl group is a common feature in many pesticides. The toxicity of such compounds often arises from the specific combination of the aromatic ring system and the active chemical group (in this case, the phosphate ester). The insecticidal potential of this compound would likely be evaluated through screening against common agricultural pests, with studies focusing on its efficacy as a contact or systemic insecticide and its mechanism of action.

Fungicidal and Herbicidal Action Mechanisms in Plants and Microorganisms

There is limited direct research on the fungicidal and herbicidal properties of this compound. However, studies on related compounds provide insights into potential activities. For example, high-throughput screening of small molecule libraries has been employed to identify new antifungal agents against pathogens like Candida biofilms. nih.gov Such screening methods could be applied to assess the antifungal potential of this compound against plant-pathogenic fungi.

The general class of organophosphates has been investigated for herbicidal effects. The mode of action often involves the disruption of essential biochemical pathways in plants and microorganisms. While specific data for this compound is lacking, its structural similarity to other bioactive organophosphates warrants investigation into its potential as a fungicide or herbicide in agricultural applications.

Development as Analytical Standards and Reference Materials

The use of certified reference materials (CRMs) is crucial for ensuring the accuracy and comparability of chemical analyses. While this compound is not widely listed as a commercially available CRM, the development and certification of standards for structurally similar compounds are well-established.

For instance, a certified reference material for the closely related compound, 4-chlorophenyl phenyl ether, is available for purchase from suppliers like AccuStandard. accustandard.com This standard is provided at a concentration of 5.0 mg/mL in methanol (B129727) and is classified as a certified reference material. accustandard.com Similarly, another related compound, 4-chlorophenyl phenyl sulfone, is available from chemical suppliers. sigmaaldrich.com

The process of creating a CRM for a compound like this compound would involve:

High-Purity Synthesis: Production of the compound with a very high and accurately determined purity.

Characterization: Thorough characterization using various analytical techniques such as NMR, mass spectrometry, and chromatography (HPLC, GC) to confirm its identity and purity.

Homogeneity and Stability Studies: Ensuring that the material is uniform throughout the batch and remains stable over a specified period.

Certification: Assignment of a certified value for the property of interest (e.g., purity) with a stated uncertainty, often with traceability to national or international standards.

The availability of CRMs for related compounds suggests that the analytical methods for the quality control and certification of this compound are feasible. The development of such a standard would be essential for laboratories conducting research on this compound or monitoring its presence in environmental or agricultural samples.

Below is an interactive table summarizing the properties of related compounds that are available as reference materials.

Compound NameCAS NumberSupplierForm
4-Chlorophenyl phenyl ether7005-72-3AccuStandard5.0 mg/mL in MeOH
4-Chlorophenyl phenyl sulfone80-00-2Sigma-Aldrich≥97% purity
(4-Chlorophenyl)(phenyl)methanol119-56-2Matrix Fine ChemicalsNot specified

Environmental Research and Fate of 4 Chlorophenyl Phenyl Phosphate

Environmental Fate and Transport Mechanisms in Various Compartments

The movement and persistence of 4-Chlorophenyl phenyl phosphate (B84403) in the environment are governed by a combination of physical, chemical, and biological processes. These mechanisms determine its distribution across various environmental matrices, including water, soil, air, and sediment.

Photodegradation, or the breakdown of compounds by light, is a significant process for pollutants in the atmosphere and surface waters. For organophosphate esters, this process is often initiated by reactive oxygen species.

In the atmosphere, triphenyl phosphate (TPhP), a structural analog of 4-Chlorophenyl phenyl phosphate, undergoes significant photodegradation on the surface of atmospheric particles, a process influenced by irradiation and relative humidity. nih.gov The primary mechanism involves the cleavage of the phenoxy bond and hydroxylation induced by hydroxyl radicals (•OH), leading to the formation of diphenyl hydrogen phosphate (DPhP) and hydroxylated DPhP. nih.gov The presence of transition metal salts can have a slight catalytic effect on this degradation. nih.gov It is plausible that this compound follows a similar atmospheric degradation pathway, initiated by hydroxyl radicals.

Biodegradation is a critical process in the environmental breakdown of organophosphate esters, driven by microorganisms in soil and water.

Research on chlorinated organophosphate esters (Cl-OPEs) like tris(2-chloroethyl) phosphate (TCEP) and tris(1,3-dichloro-2-propyl) phosphate (TDCPP) has identified bacterial cultures capable of using these compounds as a phosphorus source. nih.gov The degradation process involves the cleavage of the phosphoester bond and subsequent dehalogenation. nih.gov For instance, the degradation of TCEP and TDCPP was found to generate chlorinated alcohol metabolites such as 2-chloroethanol (B45725) and 1,3-dichloro-2-propanol, respectively. nih.gov Dominant bacteria in these degrading cultures were related to Acidovorax and Sphingomonas species. nih.gov

Based on these findings, the biodegradation of this compound would likely proceed through an initial enzymatic hydrolysis of the phosphate ester bonds. This would lead to the formation of primary metabolites such as 4-chlorophenol (B41353), phenol (B47542), and diphenyl phosphate. These primary metabolites can then be further degraded by microbial communities. For example, 4-chlorophenol is a known biodegradable compound, which can be mineralized by certain bacteria. nih.gov

The half-life for the biodegradation of a related compound, 4-chlorophenyl phenyl ether, in activated sludge has been estimated to be approximately 4 hours, indicating that compounds with a 4-chlorophenyl group can be susceptible to microbial degradation. nih.gov

The distribution of this compound in the environment is heavily influenced by its tendency to sorb to soil and sediment particles. Sorption affects its bioavailability, mobility, and susceptibility to other degradation processes.

Studies on triphenyl phosphate (TPhP) and its degradation products have shown that sorption to sediments is a key process. nih.gov The amount of sorption has been positively correlated with the organic matter content of the sediment. nih.gov The sorption process for TPhP and its metabolites like diphenyl phosphate (DPhP) and phenyl phosphate (PhP) can involve hydrophobicity, π-π interactions, Lewis acid-base interactions, and hydrogen bonding. nih.gov Given its structural similarity, this compound is also expected to exhibit significant sorption to soil and sediment, particularly those with high organic carbon content.

Leaching, the process by which a chemical moves through the soil with water, is inversely related to sorption. High sorption to soil particles will generally limit the potential for leaching into groundwater. However, the presence of dissolved organic matter can enhance the mobility and leaching of some organic compounds by competing for sorption sites or by forming soluble complexes with the pollutant. nih.gov

Volatilization, the transfer of a substance from a liquid or solid phase to a gaseous phase, is another potential transport mechanism. While specific data on the volatilization of this compound is not available, it is generally considered to be of low volatility due to its relatively high molecular weight and low vapor pressure, similar to other organophosphate esters.

Identification and Characterization of Environmental Metabolites and Transformation Products

Understanding the identity and persistence of the degradation products of this compound is crucial for a complete environmental risk assessment, as these transformation products can sometimes be as or more toxic than the parent compound.

The degradation of this compound, through both biotic and abiotic pathways, is expected to cleave the phosphate ester bonds. This would result in a suite of primary degradation products.

Expected Primary Degradation Products of this compound:

Degradation Pathway Expected Primary Products
Hydrolysis/Biodegradation 4-Chlorophenol
Phenol
Diphenyl phosphate (DPhP)

These primary products can then undergo further transformation. For example, 4-chlorophenol is a known environmental transformation product of other pesticides and can be further metabolized by microorganisms. nih.gov In rabbits, 4-chlorophenol is known to yield 4-chlorocatechol, p-chloro phenyl-beta-D-glucuronide, and p-chlorphenyl sulfate. nih.gov This suggests that in the environment, secondary degradation could involve hydroxylation and conjugation reactions.

The degradation of TPhP, a close structural analog, yields DPhP and subsequently phenyl phosphate (PhP) through the sequential loss of phenyl groups. nih.gov A similar stepwise degradation is plausible for this compound.

The persistence of transformation products in the environment depends on their chemical structure and susceptibility to further degradation.

Some chlorinated organic compounds are known for their environmental persistence. While the ultimate fate of this compound is mineralization to carbon dioxide, water, phosphate, and chloride, the intermediate metabolites may persist for some time.

Studies on related compounds have shown that while the parent compound may degrade, the transformation products can remain. For instance, in sediment studies of some compounds, while the parent concentration decreases in the water layer due to partitioning to the sediment, significant degradation is not always observed over long periods, and non-extractable residues can form. chemlinked.com.cn

The degradation products of TPhP, such as DPhP and PhP, have been shown to exhibit desorption hysteresis on sediments, meaning they are not easily released back into the water column once sorbed. nih.gov This can contribute to their persistence in the sediment compartment. Given these observations, it is reasonable to assume that the chlorinated and non-chlorinated phenolic and phosphate ester metabolites of this compound could also exhibit persistence in certain environmental compartments.

Analytical Methodologies for Environmental Monitoring and Quantification

The accurate detection and quantification of this compound and other organophosphate flame retardants (OPFRs) in various environmental compartments are crucial for understanding their fate, transport, and potential risks. Due to the complexity of environmental samples and the often low concentrations of these contaminants, sophisticated analytical procedures are required.

Sample Preparation Techniques from Complex Environmental Matrices

Effective sample preparation is a critical first step to isolate and concentrate this compound from complex matrices like sediment, water, and biological tissues, while also removing interfering substances. hep.com.cn

Several extraction techniques have been developed and optimized for OPFRs. For solid samples such as sediment and soil, microwave-assisted extraction (MAE) and ultrasonic-assisted extraction (UAE) are commonly employed. juniperpublishers.comresearchgate.net MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process, and has been shown to be effective for sediment samples, with variables like temperature and solvent type significantly impacting extraction yield. juniperpublishers.com UAE is utilized for lipid-rich tissues like fish liver and bird eggs, as well as for extracting OPFRs from polymer materials. researchgate.netindexcopernicus.comtandfonline.com

Following extraction, a clean-up step is essential to remove co-extracted interfering compounds, particularly lipids in biological samples, which can suppress instrument signals. Solid-phase extraction (SPE) is a widely used clean-up method. hep.com.cnresearchgate.net For lipid-rich samples, dispersive solid-phase extraction (d-SPE) , often a component of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, has proven effective in reducing background contamination. indexcopernicus.comnih.gov The QuEChERS methodology itself is a streamlined approach that combines extraction with a salting-out step followed by d-SPE cleanup, and has been adapted for analyzing pesticide residues, including organophosphates, in food matrices. mdpi.com

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Table 1: Overview of Sample Preparation Techniques for Organophosphate Flame Retardants

TechniqueEnvironmental MatrixKey Principles & AdvantagesReference
Microwave-Assisted Extraction (MAE)Sediment, SoilUses microwave energy for rapid heating of solvent/sample mix. Faster than traditional methods and requires less solvent. juniperpublishers.com
Ultrasonic-Assisted Extraction (UAE)Biota (eggs, liver), PolymersEmploys high-frequency sound waves to create cavitation, disrupting the sample matrix and enhancing solvent penetration. researchgate.netindexcopernicus.com
Solid-Phase Extraction (SPE)Water, Biota Extracts, UrineSelectively adsorbs analytes from a liquid phase onto a solid sorbent, followed by elution with a small volume of solvent for concentration and cleanup. researchgate.netnih.gov
Dispersive Solid-Phase Extraction (d-SPE)Lipid-Rich Matrices (e.g., eggs, liver), Food SamplesA cleanup step where a sorbent is added directly to the sample extract, vortexed, and then separated by centrifugation. Commonly used in QuEChERS. indexcopernicus.comnih.gov

Chromatographic-Mass Spectrometric Techniques for Detection and Quantification (e.g., GC-MS, LC-MS)

Chromatography coupled with mass spectrometry is the cornerstone for the sensitive and selective analysis of this compound and other OPFRs.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for a wide range of semi-volatile and non-polar OPFRs. researchgate.net The separation occurs in the gas phase, and detection is often performed using electron impact (EI) ionization in selected ion monitoring (SIM) mode for enhanced sensitivity. bibliotekanauki.pl However, GC-MS can be very sensitive to lipid residues, necessitating thorough sample cleanup. researchgate.net For enhanced selectivity and sensitivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed. bibliotekanauki.pl A specialized setup, GC coupled with inductively coupled plasma mass spectrometry (GC-ICP-MS), offers excellent selectivity for determining phosphorus-containing molecules by specifically monitoring the phosphorus element. juniperpublishers.combibliotekanauki.pl

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), is highly effective for analyzing more polar OPFRs and their metabolites. researchgate.netnih.gov A significant advantage of LC-MS is its greater tolerance for complex sample matrices, such as lipid-rich extracts, compared to GC-MS. researchgate.net The choice of ionization source is critical. Electrospray ionization (ESI) is common, but for many OPFRs, atmospheric pressure chemical ionization (APCI) has been shown to produce less ion suppression, leading to better sensitivity and reliability, especially in challenging matrices like egg and liver samples. researchgate.netindexcopernicus.com Ultra-high performance liquid chromatography (UHPLC) systems are often used to achieve faster analysis times and better separation efficiency. indexcopernicus.com

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Table 2: Comparison of Chromatographic-Mass Spectrometric Methods for OPFR Analysis

MethodTypical AnalytesAdvantagesLimitationsReference
GC-MSSemi-polar and non-polar OPFRsGood for a wide range of OPFRs, well-established libraries for identification.Requires thorough sample cleanup (sensitive to lipids), may not separate some isomers. researchgate.net
GC-ICP-MSAll phosphorus-containing compoundsExcellent selectivity for phosphorus, good sensitivity.Measures total phosphorus in a compound, not the molecular structure itself. juniperpublishers.combibliotekanauki.pl
LC-MS/MSPolar to semi-polar OPFRs and their metabolitesHigh sensitivity and selectivity, less impacted by lipid residues, suitable for a wide range of matrices.Ionization efficiency can be analyte-dependent; non-polar OPFRs can be challenging. researchgate.netnih.gov
UHPLC-APCI-MS/MSWide range of OPFRs (polar and non-polar)Less ion suppression than ESI for many OPFRs, robust for lipid-rich samples, good linearity.Ionization mechanism can be complex (e.g., thermospray-like). researchgate.netindexcopernicus.com

Ecotoxicological Studies on Non-Target Environmental Organisms (Excluding Human Health)

As organophosphate flame retardants are widespread in the environment, their potential impact on non-target organisms is a significant concern. indexcopernicus.combibliotekanauki.pl Research has focused on both aquatic and terrestrial ecosystems, as these compounds can partition into water, sediment, and soil. juniperpublishers.comnih.gov

Impact on Aquatic Organisms (e.g., invertebrates, fish)

The presence of OPFRs in aquatic environments poses a threat to the health of aquatic life. nih.gov While specific data for this compound is limited, studies on related aryl- and chlorinated-OPFRs provide insight into their potential ecotoxicological effects.

For instance, Tris(4-chlorophenyl)methanol (TCPMOH), a compound with structural similarities, has been shown to be acutely toxic to zebrafish (Danio rerio) embryos at micromolar concentrations, causing increased mortality and morphological deformities. Other commonly detected OPFRs have also demonstrated toxicity. Lifetime exposure to tris(2-chloroethyl) phosphate (TCEP) affected the growth, reproduction, and survival of the aquatic invertebrate Daphnia magna. Studies on other OPFRs have revealed various toxic endpoints, including neurotoxicity, disruption of lipid metabolism, and impaired development in fish. The toxicity of these compounds often depends on their specific chemical structure, including the nature of the alkyl or aryl groups. researchgate.net

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Table 3: Ecotoxicity Data for Selected Organophosphate Flame Retardants in Aquatic Organisms

CompoundOrganismEndpointObserved Effect/ValueReference
Tris(4-chlorophenyl)methanol (TCPMOH)Zebrafish (Danio rerio)Developmental ToxicityIncreased mortality and morphological deformities at concentrations of 0.5–5 µM.
Tris(2-chloroethyl) phosphate (TCEP)Daphnia (Daphnia magna)Chronic ToxicityAdverse effects on growth, reproduction, and survival after lifetime exposure.
Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP)Earthworm (Eisenia fetida)Chronic ToxicityLowered body mass and juvenile production rate; induced tissue injury at >500 ng/g. juniperpublishers.com
Triphenyl phosphate (TPHP)Zebrafish (Danio rerio)Acute Toxicity (LC50)Reported 96-hour LC50 values vary, indicating moderate toxicity. nih.gov
Note: TCPMOH is a structurally related compound, not an organophosphate, included for context on chlorinated phenyl compounds.

Effects on Terrestrial Organisms and Ecosystems (e.g., soil microbes, plants)

Soil and sediment are major sinks for OPFRs due to their hydrophobic properties. juniperpublishers.comnih.gov This accumulation can lead to exposure and adverse effects on soil-dwelling organisms and plants.

Effects on Soil Organisms: Earthworms, which are vital for soil health, can be negatively impacted by OPFRs. Chronic exposure to tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) has been shown to reduce the body mass and reproductive rate of earthworms, as well as cause tissue damage. juniperpublishers.com The impact of OPFRs on soil microbial communities is complex. Microbial degradation is a key process in the transformation of OPFRs in the environment. juniperpublishers.com However, the introduction of these chemicals can alter the microbial community structure. For example, the application of the organophosphorus insecticide chlorpyrifos (B1668852) was found to inhibit certain bacteria and fungi while favoring the growth of Actinomycetes.

Bioaccumulation Potential in Environmental Food Webs

Information regarding the bioaccumulation potential of this compound in environmental food webs is not available in the current body of scientific literature. Studies detailing its movement through different trophic levels, and its potential to concentrate in organisms, have not been published. Consequently, key metrics such as Trophic Magnification Factors (TMFs) for this compound are unknown.

While general principles of bioaccumulation for organophosphate compounds exist, the specific characteristics of this compound, such as its hydrophobicity (log K

Emerging Research Directions and Prospects for 4 Chlorophenyl Phenyl Phosphate

Integration of Advanced Machine Learning and AI in Compound Design and Prediction

The convergence of artificial intelligence (AI) and chemistry is revolutionizing the discovery and development of new molecules. For 4-Chlorophenyl phenyl phosphate (B84403), machine learning (ML) and AI offer powerful tools to predict its properties and to design novel analogues with enhanced characteristics.

Furthermore, computational tools are being used to predict the potential for adverse health effects. By employing techniques like inverse docking, scientists can screen for interactions between organophosphate esters and various nuclear hormone receptors, thus flagging potential endocrine-disrupting activities. nih.gov This predictive capability is crucial for designing safer alternatives and for prioritizing experimental studies.

Table 1: Application of AI/ML in Organophosphate Research

AI/ML TechniqueApplication AreaPotential Impact on 4-Chlorophenyl phenyl phosphate
Recurrent Neural Networks (RNNs)De novo molecule designGeneration of novel analogues with tailored properties. arxiv.orgarxiv.orgresearchgate.net
Deep Neural Networks (DNNs)Prediction of flame retardancyOptimization of flame-retardant characteristics. nih.gov
Inverse DockingToxicity and bioactivity screeningEarly identification of potential health risks and design of safer alternatives. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Predicting biological activity and toxicityGuiding the synthesis of compounds with desired biological effects and reduced toxicity. nih.gov

Exploration of Novel Bio-Inspired Synthetic Routes

The quest for more sustainable chemical synthesis has led to the exploration of bio-inspired and biocatalytic methods. While traditional synthesis of organophosphates often relies on harsh reagents and conditions, nature offers a blueprint for highly selective and efficient phosphorylation reactions.

The study of prebiotic synthesis of organophosphorus compounds, for example, investigates how these molecules could have formed on the early Earth. nih.gov This research provides insights into alternative, potentially milder reaction pathways. A key area of interest is the use of enzymes or enzyme mimics to catalyze the formation of phosphate esters. While specific enzymes for the synthesis of this compound have not been identified, the broader field of biocatalysis offers significant promise. mdpi.com Researchers are investigating the use of kinases and phosphatases, potentially engineered for specific substrates, to carry out phosphorylation and dephosphorylation reactions with high stereo- and regioselectivity.

Bio-inspired catalysis also involves the design of small molecule catalysts that mimic the active sites of enzymes. These catalysts could offer the high efficiency and selectivity of enzymes while being more robust and easier to handle in industrial settings.

Development of Highly Selective and Efficient Catalytic Systems

The development of advanced catalytic systems is paramount for improving the efficiency and selectivity of this compound synthesis. Traditional methods often lead to a mixture of products, requiring extensive purification. Modern catalysis research focuses on achieving precise control over the reaction outcome.

Transition-metal catalysis has shown great promise in the synthesis of organophosphates. nih.govmdpi.com Catalysts based on metals like palladium and nickel have been successfully employed in cross-coupling reactions to form C-P and C-O-P bonds, which are central to the structure of aryl phosphates. mdpi.com These methods can offer high yields and functional group tolerance.

Asymmetric catalysis is another burgeoning field, particularly relevant if chiral derivatives of this compound are desired. Chiral phosphoric acids, for instance, have been used as catalysts to control the stereochemistry of phosphoramidite (B1245037) transfer, a key step in oligonucleotide synthesis that could be adapted for other organophosphate syntheses. nih.gov Similarly, chiral catalysts are being developed for the stereoselective haloamination of olefins, a reaction that introduces both a halogen and an amino group, showcasing the potential for creating complex, multifunctional organophosphorus compounds. mdpi.com

Organocatalysis, which uses small organic molecules as catalysts, presents a metal-free alternative that can also provide high levels of stereocontrol. mdpi.com The development of novel organocatalysts for phosphorylation reactions could lead to more sustainable and cost-effective synthetic routes for this compound and its derivatives.

Advanced Characterization Techniques for In-Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. Advanced analytical techniques that allow for real-time, in-situ monitoring of chemical reactions are becoming increasingly important.

Techniques such as real-time monitoring of phosphorylation kinetics using self-assembled nano-oscillators provide unprecedented insight into the dynamic process of phosphate group transfer. nih.gov This method allows for the label-free detection of phosphorylation in real time, enabling the determination of kinetic parameters. While initially developed for biological systems, the principles can be adapted to monitor synthetic reactions.

Spectroscopic methods, such as in-situ NMR and FTIR, are also powerful tools for tracking the progress of a reaction, identifying intermediates, and understanding the role of catalysts. These techniques provide a continuous stream of data, allowing for precise control over reaction conditions and optimization of yield and selectivity. Furthermore, advanced mass spectrometry techniques are essential for the detailed characterization of the final product and any byproducts. researchgate.netmedwinpublishers.com

Computational-Driven Discovery of New Materials Applications

Computational chemistry and materials science are powerful tools for predicting the properties of molecules and materials, thereby guiding the discovery of new applications for compounds like this compound.

By using computational models, researchers can screen large virtual libraries of compounds for specific properties. nih.gov For example, the flame-retardant properties of organophosphate esters can be predicted based on their molecular structure. nih.govacs.orgmdpi.com This allows for the in silico design of more effective flame retardants. The interaction of this compound with polymers and other materials can also be modeled to predict its performance as a plasticizer or stabilizer.

Furthermore, computational methods can be used to explore entirely new applications. For instance, the electronic and optical properties of organophosphorus compounds can be calculated to assess their potential use in organic electronics or as functional materials. The ability of phosphoryl groups to coordinate with metals also opens up possibilities for their use in metal extraction and catalysis, which can be explored through computational modeling. frontiersin.org

Strategies for Environmentally Benign Synthesis and Degradation

The principles of green chemistry are increasingly being applied to the synthesis and lifecycle of chemical compounds, including this compound. nih.govacs.orgacs.org The goal is to develop processes that are less hazardous, more efficient, and produce less waste.

For the synthesis of organophosphates, this includes the use of less toxic starting materials, greener solvents, and catalytic methods that reduce energy consumption. rsc.org For example, bypassing the use of highly reactive and hazardous intermediates like phosphorus trichloride (B1173362) and phosphoryl chloride is a key goal. rsc.org

Equally important are strategies for the environmentally benign degradation of this compound. As an organophosphate ester, it can persist in the environment, and its degradation products may also have environmental impacts. nih.govresearchgate.nettandfonline.com Research into the biodegradation and photodegradation of aryl phosphate esters is crucial for understanding their environmental fate and for developing remediation strategies. nih.goviaea.org Studies have identified microorganisms capable of degrading some organophosphate esters, and research is ongoing to enhance these processes. iaea.org Advanced oxidation processes, such as UV/H2O2 treatment, are also being investigated for their potential to break down these compounds in water. nih.gov

Q & A

Q. What are the recommended synthetic strategies for introducing the 4-chlorophenyl group into phosphate esters?

The 4-chlorophenyl group is commonly used as a protective group in phosphate chemistry due to its stability under acidic conditions and resistance to nucleophilic attack. A key method involves using 4-chlorophenyl phosphorodichloridate as a phosphorylation agent, which reacts with alcohols or amines to form esters. Deprotection is achieved via nucleophilic cleavage using reagents like tetramethylguanidinium 4-nitrobenzaldoxime in dioxane/water, which cleaves the 4-chlorophenyl ester 2.5 times faster than phenyl esters .

Q. How should 4-chlorophenyl phenyl phosphate be handled and stored to ensure stability?

The compound is moisture-sensitive and reacts vigorously with water. Storage under inert gas (e.g., argon) in anhydrous conditions is critical. Avoid exposure to bases, alcohols, and oxidizing agents, as these can degrade the phosphate ester .

Q. What analytical techniques are suitable for characterizing this compound?

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are standard for structural confirmation. For kinetic studies, UV-Vis spectroscopy can monitor enzymatic hydrolysis by tracking phenol release (e.g., at 280 nm for nitrophenyl derivatives). Liquid chromatography-mass spectrometry (LC-MS) is recommended for purity assessment .

Advanced Research Questions

Q. How do pH and enzyme specificity influence the kinetic parameters of this compound in phosphatase assays?

Studies on Cdc25A phosphatase reveal that 4-chlorophenyl phosphate exhibits low catalytic efficiency (kcat/Km < 0.1 M<sup>−1</sup>s<sup>−1</sup>), likely due to its high pKa and poor binding affinity. The pH profile of enzymatic activity follows a bell-shaped curve, with optimal activity near pH 7.5. Contradictions in low signal reproducibility at high enzyme concentrations (up to 13 μM) suggest non-specific binding or aggregation artifacts .

Q. What methodological approaches are used to study 4-chlorophenyl-containing inhibitors like KN-93 phosphate in calcium/calmodulin-dependent kinase II (CaMKII) research?

KN-93 phosphate, a water-soluble CaMKII inhibitor containing a 4-chlorophenyl group, is applied at 1–10 μM in cellular assays. Key steps include:

  • Pre-incubation with inhibitors for 30 minutes to ensure target engagement.
  • Validation via isothermal titration calorimetry (ITC) and microscale thermophoresis (MST) to confirm binding affinities (Kd values in nM range).
  • Controls using KN-92 (inactive analog) to rule off-target effects .

Q. How can structural modifications of the 4-chlorophenyl group enhance binding affinity in α-amino phosphonate derivatives?

Derivatives like GUFCC-013 (4-chlorophenyl-substituted) show higher binding affinities than phenyl analogs in studies targeting oncoproteins. Computational docking paired with experimental validation (e.g., ITC) identifies hydrophobic interactions between the chloro group and protein pockets. Substitution at the para-position maximizes steric complementarity, improving Kd by 3–5 fold compared to unsubstituted analogs .

Q. What are the challenges in reconciling contradictory data on 4-chlorophenyl phosphate reactivity across different experimental systems?

Discrepancies arise from:

  • Enzyme source variability : Cdc25A phosphatase activity differs between recombinant and native forms due to post-translational modifications .
  • Solvent effects : Polar aprotic solvents (e.g., dioxane) stabilize intermediates in cleavage reactions, whereas aqueous systems favor hydrolysis .
  • Detection limits : Low sensitivity of colorimetric assays for slow-reacting substrates may necessitate fluorogenic alternatives .

Methodological Notes

  • Deprotection Optimization : Synergistic use of syn-2-nitrobenzaldoxime and tetramethylguanidine accelerates 4-chlorophenyl ester cleavage by 4× compared to NaOH alone .
  • Safety Protocols : Handle 4-chlorophenyl derivatives in fume hoods with nitrile gloves; avoid inhalation due to potential neurotoxicity .
  • Data Validation : Cross-validate kinetic results using orthogonal techniques (e.g., LC-MS for hydrolysis rates vs. UV-Vis) to mitigate artifact-driven conclusions .

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